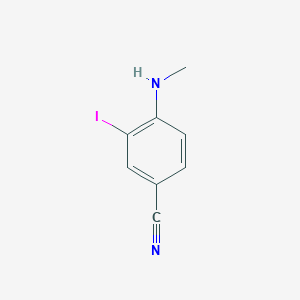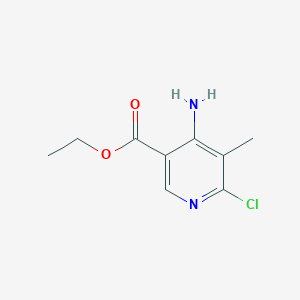
Ethyl 4-amino-6-chloro-5-methylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-amino-6-chloro-5-methylnicotinate is an organic compound with the molecular formula C9H11ClN2O2 It is a derivative of nicotinic acid and features a chloro, amino, and ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-6-chloro-5-methylnicotinate typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-3-nitropyridine.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Esterification: The resulting 4-amino-6-chloro-5-methylpyridine is then esterified with ethanol in the presence of a catalyst like sulfuric acid to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered for more efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various derivatives, such as the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Hydroxyl or alkoxy derivatives.
Applications De Recherche Scientifique
Ethyl 4-amino-6-chloro-5-methylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid derivatives.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 4-amino-6-chloro-5-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and amino groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The ethyl ester group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparaison Avec Des Composés Similaires
Ethyl 4-amino-5-methylnicotinate: Lacks the chloro group, which may affect its binding affinity and specificity.
Ethyl 4-amino-6-chloronicotinate: Lacks the methyl group, potentially altering its pharmacokinetic properties.
Ethyl 4-amino-5-chloronicotinate: Lacks the methyl group, which may influence its chemical reactivity and biological activity.
Uniqueness: Ethyl 4-amino-6-chloro-5-methylnicotinate is unique due to the presence of both chloro and methyl groups, which can significantly impact its chemical and biological properties. These functional groups may enhance its binding affinity to specific targets and improve its overall efficacy in various applications.
Propriétés
Formule moléculaire |
C9H11ClN2O2 |
|---|---|
Poids moléculaire |
214.65 g/mol |
Nom IUPAC |
ethyl 4-amino-6-chloro-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H11ClN2O2/c1-3-14-9(13)6-4-12-8(10)5(2)7(6)11/h4H,3H2,1-2H3,(H2,11,12) |
Clé InChI |
QOXKGYBZERHHGP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C(C(=C1N)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


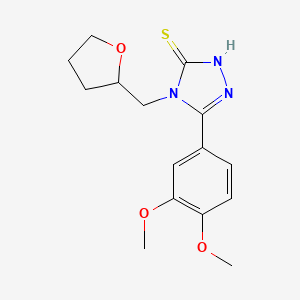
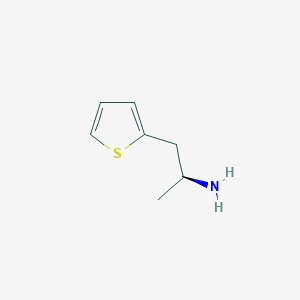
![1-(5-{[3-(Trifluoromethyl)phenyl]amino}pyridin-2-yl)ethan-1-one](/img/structure/B11762699.png)

![1-[3-(1H-pyrazol-1-yl)phenyl]methanamine sulfate](/img/structure/B11762712.png)
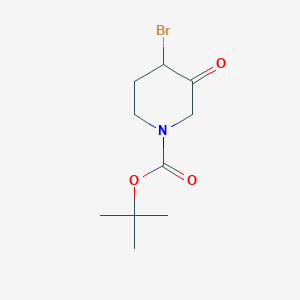
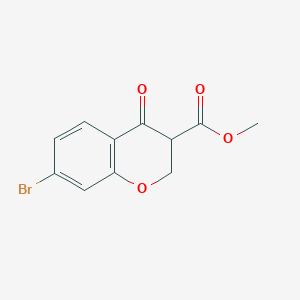
![5-Methyl-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B11762730.png)
![5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11762734.png)
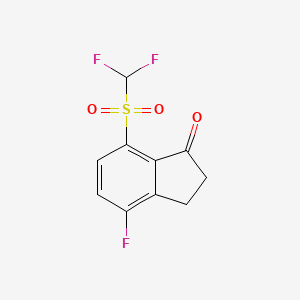
![(S)-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B11762743.png)

